molecular formula C10H13NO2 B2864406 3-[(2-Hydroxycyclobutyl)amino]phenol CAS No. 2169336-03-0

3-[(2-Hydroxycyclobutyl)amino]phenol

Cat. No.: B2864406
CAS No.: 2169336-03-0
M. Wt: 179.219
InChI Key: GSBBBSXOBQKKED-UHFFFAOYSA-N
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Description

3-[(2-Hydroxycyclobutyl)amino]phenol is an organic compound with the molecular formula C 10 H 13 NO 2 and a molecular weight of 179.22 g/mol . Its structure features both a phenolic hydroxyl group and an amino group linked via a hydroxycyclobutyl ring, making it a potential building block in medicinal chemistry and materials science. As a phenolic compound, this reagent shares a key functional group with a broad class of molecules known for their antioxidant activities . Phenolic compounds can act as antioxidants through mechanisms such as hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET) . While the specific research applications and biological mechanisms of action for this compound are not yet fully detailed in the public domain, its structural features make it a candidate for use in developing novel compounds for biochemical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2-hydroxycyclobutyl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-8-3-1-2-7(6-8)11-9-4-5-10(9)13/h1-3,6,9-13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBBBSXOBQKKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=CC(=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxycyclobutyl)amino]phenol typically involves the reaction of a phenol derivative with a hydroxycyclobutylamine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include catalysts and solvents that facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxycyclobutyl)amino]phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve acidic or basic catalysts to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Hydroxycyclobutyl)amino]phenol is utilized in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2-Hydroxycyclobutyl)amino]phenol exerts its effects involves interactions with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, while the hydroxycyclobutylamino group can modulate biological activity through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of 3-[(2-Hydroxycyclobutyl)amino]phenol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₁₀H₁₃NO₂ 179.22 Phenol, amino, cyclobutanol Strained cyclobutyl ring, hydrogen bonding potential
3-Butyl-3,4-dihydroxy-6-(3-(2-hydroxycyclobutyl)-3-oxopropyl) tetrahydro-2H-pyran-2-one C₁₇H₂₄O₇ 340.37 Phenolic hydroxyl, tetrahydrofuranone, ketone Complex bicyclic structure with multiple hydroxyl groups
2-[1-(3-{2-[(2-Hydroxybenzylidene)amino]phenoxy}propyl)-1H-benzimidazol-2-yl]phenol C₂₉H₂₅N₃O₃ 463.53 Phenol, benzimidazole, imine Intramolecular O–H⋯N hydrogen bonds, chiral conformation
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol C₂₁H₂₇NO₂ 325.40 Phenol, tertiary amine, cyclobutylmethyl Bulky substituents, potential membrane interaction
3-(3-Hydroxybutyl)phenol C₁₀H₁₄O₂ 166.22 Phenol, hydroxybutyl Flexible alkyl chain, simpler structure
Key Observations:
  • Cyclobutyl vs. Alkyl Chains: The strained cyclobutyl ring in this compound contrasts with the flexible hydroxybutyl chain in 3-(3-Hydroxybutyl)phenol. This strain may enhance reactivity or reduce stability compared to unstrained analogs .
  • Hydrogen Bonding: Intramolecular hydrogen bonds in the benzimidazole derivative () restrict dihedral angles (e.g., 26.95° between aromatic rings), suggesting similar conformational rigidity could occur in this compound due to its hydroxyl and amino groups .
Antibacterial Activity:

Phenolic compounds often exhibit antibacterial properties linked to hydroxyl group interactions with bacterial membranes. For example:

  • The tetrahydrofuranone derivative () shows antibacterial activity attributed to its hydroxyl groups disrupting membrane integrity .
  • This compound’s amino and hydroxyl groups may similarly target bacterial membranes, though its efficacy likely depends on substituent positioning and solubility .
Solubility and Stability:
  • 3-(3-Hydroxybutyl)phenol () is stored at 2–8°C, indicating moderate stability. Its hydroxybutyl chain may improve solubility in polar solvents compared to the cyclobutyl-containing target compound .
  • The cyclobutylmethyl derivative () has a higher molecular weight (325.40 g/mol) and bulky substituents, which may reduce solubility but enhance lipophilicity for membrane penetration .

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